Human GRP vs. Bombesin: Differential Affinity at Human GRPR
In cells stably expressing the cloned human GRP receptor (huGRPR), bombesin demonstrates approximately 4-fold higher binding affinity compared to human GRP, as measured by competitive radioligand displacement assays [1]. This affinity difference indicates that bombesin is not pharmacologically equivalent to the native human ligand and may produce quantitatively distinct receptor occupancy and downstream signaling responses at equivalent concentrations.
| Evidence Dimension | Binding affinity (Ki) at human GRPR |
|---|---|
| Target Compound Data | Ki = 5.6 nM (derived from Bn = 4× GRP) |
| Comparator Or Baseline | Bombesin Ki = 1.4 ± 0.2 nM |
| Quantified Difference | Bombesin has ~4-fold higher affinity than human GRP |
| Conditions | BALB/3T3 fibroblasts stably transfected with cloned human GRP receptor; radioligand competitive binding assay |
Why This Matters
Bombesin is not an appropriate substitute for human GRP in human receptor pharmacology studies due to quantitatively different binding affinity that alters receptor occupancy calculations and dose-response interpretations.
- [1] Benya RV, et al. Expression and characterization of cloned human bombesin receptors. Mol Pharmacol. 1995;47(1):10-20. View Source
